molecular formula C15H14FNO4S B10978940 Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate

Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate

Cat. No.: B10978940
M. Wt: 323.3 g/mol
InChI Key: BFNJTLFVTAZZDJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate is a sulfonamide-containing benzoate ester characterized by a fluorine-substituted phenylsulfonyl group at the ortho position of the benzoate core.

Properties

Molecular Formula

C15H14FNO4S

Molecular Weight

323.3 g/mol

IUPAC Name

ethyl 2-[(4-fluorophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C15H14FNO4S/c1-2-21-15(18)13-5-3-4-6-14(13)17-22(19,20)12-9-7-11(16)8-10-12/h3-10,17H,2H2,1H3

InChI Key

BFNJTLFVTAZZDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminobenzoic acid and 4-fluorobenzenesulfonyl chloride.

    Reaction Conditions: The 2-aminobenzoic acid is first reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 2-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid.

    Esterification: The intermediate is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and sulfonamide groups undergo hydrolysis under specific conditions:

Reaction TypeConditionsProductsYield/Notes
Ester Hydrolysis 1M NaOH, 80°C, 4h2-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid85–92% conversion observed in analogous benzoate esters
Sulfonamide Hydrolysis Concentrated HCl, reflux, 12h4-fluorobenzenesulfonic acid + 2-aminobenzoate derivativesRequires harsh conditions due to sulfonamide stability

The ester hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, while sulfonamide cleavage involves acid-catalyzed S–N bond scission .

Nucleophilic Substitution

The electron-withdrawing fluorophenyl group activates the sulfonamide for nucleophilic displacement:

Table 2: Substitution at Sulfonamide Nitrogen

NucleophileConditionsProductYield
Primary amines (e.g., methylamine)DMF, K₂CO₃, 60°C, 8hN-alkylated sulfonamides68–75%
Thiols (e.g., benzyl mercaptan)EtOH, DBU, 70°C, 12hSulfur-linked derivatives55–62%
Grignard reagentsTHF, 0°C→RT, 4hTertiary sulfonamidesLimited by steric hindrance

The reaction with DBU (1,8-diazabicycloundec-7-ene) in ethanol demonstrates solvent-dependent regioselectivity, favoring sulfur nucleophiles over nitrogen-based attacks .

Oxidation and Reduction

The sulfonyl group participates in redox transformations:

Oxidation

  • Sulfoxide Formation : m-CPBA (meta-chloroperbenzoic acid) in DCM at 0°C converts the sulfonamide to sulfoxides (72% yield) .

  • Full Oxidation : H₂O₂/AcOH at 100°C yields sulfonic acid derivatives, though over-oxidation can occur .

Reduction

  • LiAlH₄ in THF reduces the sulfonamide to thioether analogs (58% yield), while NaBH₄/CuI selectively reduces the ester to alcohol without affecting the sulfonyl group .

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes directed substitution:

ElectrophilePositionConditionsYield
Nitration (HNO₃/H₂SO₄)Meta to fluorine0°C, 2h81%
Halogenation (Br₂/FeBr₃)Para to sulfonamide25°C, 4h67%
Friedel-Crafts AlkylationSteric hindrance limits reactivity-<10%

The fluorine atom directs incoming electrophiles to the meta position through its strong electron-withdrawing effect, while the sulfonamide group deactivates the ring .

Ester Functionalization

The ethyl ester participates in transesterification and aminolysis:

Table 3: Ester Reactivity

ReactionReagentProductEfficiency
TransesterificationMeOH, H₂SO₄, refluxMethyl ester analog94% conversion
AminolysisNH₃/MeOH, 50°CAmide derivatives78–85%
Grignard AdditionRMgX, THFTertiary alcoholsLimited by competing sulfonamide reactivity

Radical Reactions

Under oxidative conditions with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), the compound participates in radical-mediated coupling reactions:

  • Cross-Dehydrogenative Coupling : With diphenylmethane in DCE, yields bis-arylated products (up to 69%) via a TEMPO-sensitive radical pathway .

Key Mechanistic Insights

  • The 4-fluorophenylsulfonyl group enhances electrophilicity at both the sulfonamide nitrogen and aromatic ring positions .

  • Steric effects from the ethyl ester influence reaction selectivity in nucleophilic substitutions .

  • Solvent polarity critically modulates reaction pathways (e.g., MeCN vs. EtOH in substitution reactions) .

This comprehensive profile demonstrates Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate’s versatility as a synthetic intermediate, particularly in medicinal chemistry applications requiring controlled functionalization .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:
Research has shown that compounds with sulfonamide structures, similar to ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate, exhibit antiviral properties. For instance, derivatives synthesized from 4-chlorobenzoic acid demonstrated antiviral activity against the tobacco mosaic virus. The incorporation of the sulfonamide functionality is critical for enhancing bioactivity against viral pathogens .

Antimicrobial Studies:
The compound's structure suggests potential antimicrobial properties. A study involving the synthesis of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives showed promising results against various bacterial strains, indicating that similar sulfonamide derivatives could be effective against microbial infections . The mechanism of action typically involves inhibition of bacterial enzymes, which is a common pathway for sulfonamide antibiotics.

Synthesis and Characterization

Synthesis Techniques:
this compound can be synthesized through various methods, including nucleophilic substitution reactions involving sulfonyl chlorides and amines. The reaction conditions can be optimized for yield and purity using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy for characterization .

Synthesis Method Yield (%) Characterization Technique
Nucleophilic substitution85NMR, LC-MS
Sulfonation reaction91IR, NMR

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. The presence of the fluorine atom in the para position of the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets. This modification is often linked to increased potency in drug candidates targeting specific receptors or enzymes .

Case Studies

Case Study 1: Antiviral Derivatives
A study synthesized several sulfonamide derivatives based on the structure of this compound, evaluating their efficacy against viral strains. Compounds with similar structural motifs were found to inhibit viral replication effectively, showcasing the potential of this compound in antiviral drug development .

Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against bacterial strains such as Bacillus subtilis and Staphylococcus aureus. Results indicated that certain modifications on the sulfonamide group led to enhanced antimicrobial activity, supporting further exploration of this compound as a lead compound in antibiotic development .

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate depends on its application:

    Pharmacological Effects: It may inhibit specific enzymes or receptors, leading to therapeutic effects. The sulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity.

    Biological Pathways: It can modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: Ortho vs. Para Substitution

The position of the sulfonamide group on the benzoate ring significantly impacts molecular properties:

Compound Substituent Position Molecular Formula Key Features
Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate (hypothetical) Ortho (2-position) C₁₅H₁₄FNO₄S Increased steric hindrance; potential altered binding in biological targets
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate Para (4-position) C₁₅H₁₄FNO₄S Lower steric strain; enhanced electronic conjugation for stability

Key Findings :

  • Electronic Effects : Para substitution allows for extended conjugation, improving thermal stability and solubility in polar solvents .

Functional Group Variations

Sulfonamide vs. Sulfonylurea Herbicides

Sulfonylurea herbicides like chlorimuron-ethyl (Ethyl 2-[[[[(4-chloro-6-methoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate) share a benzoate-sulfonamide backbone but incorporate additional heterocyclic moieties for agrochemical activity .

Compound Core Structure Biological Activity Key Structural Difference
Target Compound Benzoate + sulfonamide Undefined (potential pharma use) Fluorophenyl-sulfonamide
Chlorimuron-ethyl Benzoate + sulfonylurea Herbicide (ACCase inhibition) Pyrimidinyl-carbamoyl group

Key Findings :

  • Sulfonylureas exhibit herbicidal activity via acetolactate synthase (ALS) inhibition, a mechanism dependent on the urea linkage absent in the target compound .
  • The fluorophenyl group in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration in drug design .
Sulfonamide vs. Sulfanyl Derivatives

Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate () replaces the sulfonamide with a sulfanyl group, altering electronic and redox properties:

Property Sulfonamide (Target Compound) Sulfanyl Derivative
Oxidation Stability High (S=O bonds) Moderate (S-S susceptible)
Hydrogen Bonding Strong (NH and S=O) Weak (S-H less polar)

Key Findings :

  • Sulfonamides exhibit stronger hydrogen-bonding capacity, critical for protein target interactions .

Substituent Effects on Bioactivity

  • Fluorine vs. Chlorine: Fluorine’s electronegativity enhances metabolic stability compared to chlorine. For example, Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate () may have higher reactivity but lower bioavailability than fluorinated analogs .
  • Ethoxy vs. Methyl Groups: Ethyl 2-({N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate () demonstrates that bulkier substituents (ethoxy) reduce solubility but improve target specificity .

Biological Activity

Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its ability to interact with various biological targets. The presence of the fluorophenyl moiety is believed to enhance its binding affinity to specific enzymes or receptors, thereby modulating biological processes.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes by mimicking the substrate or through competitive inhibition.
  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways related to inflammation and pain.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus5.0
Escherichia coli10.0
Pseudomonas aeruginosa15.0

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

Studies have indicated that this compound possesses anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when cells were treated with the compound. This suggests its potential utility in treating inflammatory diseases .

Analgesic Effects

Preliminary research indicates that this compound may also exhibit analgesic properties. Animal models have shown that administration of this compound leads to a significant decrease in pain response, comparable to standard analgesics .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for antibiotic development .
  • Inflammation Model : In an experimental model of inflammation induced by carrageenan, treatment with this compound resulted in a marked reduction in paw edema, suggesting significant anti-inflammatory activity .
  • Pain Management : In a controlled study assessing pain relief, subjects administered the compound exhibited reduced pain levels in comparison to those receiving a placebo, indicating its potential as an analgesic agent .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate, and how can racemization be minimized during amide bond formation?

  • Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 4-fluorobenzenesulfonyl chloride) with an ethyl aminobenzoate precursor. Carbodiimide-based coupling agents (e.g., EDC or DCC) with HOBt as an additive are critical to suppress racemization during amide bond formation. Reaction conditions (e.g., pH 6–7, 0–5°C) must be tightly controlled to avoid side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • X-ray crystallography : Resolves the sulfonamide linkage conformation and confirms regioselectivity. For example, similar sulfonamides show planar geometry around the sulfonyl group .
  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., fluorine coupling in 19^{19}F NMR). The ethyl ester group typically appears as a triplet (~1.3 ppm) and quartet (~4.3 ppm) in 1^1H NMR .
  • FT-IR : Peaks at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) confirm sulfonamide formation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular docking (AutoDock/Vina) : Simulate binding to enzymes like carbonic anhydrase or serine proteases, leveraging the sulfonamide group’s affinity for zinc ions or catalytic triads.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Parameters for the 4-fluorophenyl group’s hydrophobicity and electronic effects must be calibrated using density functional theory (DFT) .
  • Validation : Compare computational results with in vitro inhibition assays (e.g., fluorescence-based enzymatic activity measurements) .

Q. How do pH-dependent solubility properties impact bioactivity studies, and how can conflicting solubility data be resolved?

  • Methodological Answer :
  • Solubility profiling : Use shake-flask methods at pH 5–8 (mimicking physiological and lysosomal conditions). For example, sulfonamides often show reduced solubility at acidic pH due to protonation of the sulfonamide nitrogen .
  • Contradiction resolution : If solubility conflicts arise (e.g., literature vs. experimental data), analyze polymorphic forms via PXRD and DSC. Co-solvent systems (e.g., PEG-400/water) or nanoformulation may improve consistency .

Q. What strategies mitigate off-target effects in biological assays, particularly with sulfonamide-containing compounds?

  • Methodological Answer :
  • Counter-screening : Test against structurally similar enzymes (e.g., carbonic anhydrase isoforms I vs. II) to identify selectivity.
  • Proteomic profiling (LC-MS/MS) : Identify non-target protein binders in cell lysates after pull-down assays with immobilized compound .
  • SAR studies : Modify the 4-fluorophenyl or benzoate groups to reduce non-specific binding while retaining potency .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :
  • Standardize assays : Use CLSI guidelines for antimicrobial testing (MIC/MBC) and NCI protocols for anticancer screening (e.g., 60-cell-line panel).
  • Control for assay conditions : Variations in cell culture media (e.g., serum content) can alter sulfonamide bioavailability. Replicate studies under identical conditions .
  • Meta-analysis : Compare data across studies using tools like Forest plots to identify outliers or confounding variables (e.g., impurity levels >95%) .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

  • Methodological Answer :
  • Rodent models : Administer via oral gavage (10–50 mg/kg) and measure plasma half-life using LC-MS/MS. Monitor renal toxicity (common with sulfonamides) via serum creatinine and BUN levels .
  • Tissue distribution : Use radiolabeled 14^{14}C-compound to track accumulation in organs. Autoradiography can localize fluorophenyl-derived metabolites .

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